Cas no 2300131-08-0 (6-(trifluoromethyl)oxan-2-ylmethanesulfonyl fluoride)

6-(Trifluoromethyl)oxan-2-ylmethanesulfonyl fluoride is a fluorinated sulfonyl fluoride derivative characterized by its trifluoromethyl-substituted tetrahydropyranyl scaffold. This compound is of interest in medicinal chemistry and chemical biology due to its potential as a reactive warhead in covalent inhibitor design, leveraging the electrophilic sulfonyl fluoride moiety for selective protein modification. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxane ring contributes to conformational rigidity. Its utility lies in probe development and targeted covalent bonding applications, offering tunable reactivity and compatibility with aqueous conditions. The compound is typically handled under inert conditions to preserve its reactivity.
6-(trifluoromethyl)oxan-2-ylmethanesulfonyl fluoride structure
2300131-08-0 structure
Product name:6-(trifluoromethyl)oxan-2-ylmethanesulfonyl fluoride
CAS No:2300131-08-0
MF:C7H10F4O3S
MW:250.21111536026
CID:6245088
PubChem ID:165899925

6-(trifluoromethyl)oxan-2-ylmethanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 6-(trifluoromethyl)oxan-2-ylmethanesulfonyl fluoride
    • [6-(trifluoromethyl)oxan-2-yl]methanesulfonyl fluoride
    • 2300131-08-0
    • EN300-1583879
    • Inchi: 1S/C7H10F4O3S/c8-7(9,10)6-3-1-2-5(14-6)4-15(11,12)13/h5-6H,1-4H2
    • InChI Key: BZTPGHGWJSOLSJ-UHFFFAOYSA-N
    • SMILES: S(CC1CCCC(C(F)(F)F)O1)(=O)(=O)F

Computed Properties

  • Exact Mass: 250.02867800g/mol
  • Monoisotopic Mass: 250.02867800g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 51.8Ų

6-(trifluoromethyl)oxan-2-ylmethanesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1583879-10.0g
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl fluoride
2300131-08-0
10g
$3868.0 2023-05-25
Enamine
EN300-1583879-1.0g
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl fluoride
2300131-08-0
1g
$900.0 2023-05-25
Enamine
EN300-1583879-0.5g
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl fluoride
2300131-08-0
0.5g
$864.0 2023-05-25
Enamine
EN300-1583879-500mg
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl fluoride
2300131-08-0
500mg
$864.0 2023-09-24
Enamine
EN300-1583879-1000mg
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl fluoride
2300131-08-0
1000mg
$900.0 2023-09-24
Enamine
EN300-1583879-0.05g
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl fluoride
2300131-08-0
0.05g
$756.0 2023-05-25
Enamine
EN300-1583879-0.25g
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl fluoride
2300131-08-0
0.25g
$828.0 2023-05-25
Enamine
EN300-1583879-2.5g
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl fluoride
2300131-08-0
2.5g
$1763.0 2023-05-25
Enamine
EN300-1583879-5.0g
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl fluoride
2300131-08-0
5g
$2608.0 2023-05-25
Enamine
EN300-1583879-100mg
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl fluoride
2300131-08-0
100mg
$792.0 2023-09-24

Additional information on 6-(trifluoromethyl)oxan-2-ylmethanesulfonyl fluoride

Recent Advances in the Application of 6-(Trifluoromethyl)oxan-2-ylmethanesulfonyl Fluoride (CAS: 2300131-08-0) in Chemical Biology and Drug Discovery

The compound 6-(trifluoromethyl)oxan-2-ylmethanesulfonyl fluoride (CAS: 2300131-08-0) has recently emerged as a promising tool in chemical biology and drug discovery due to its unique reactivity and potential applications in covalent inhibitor design. This sulfonyl fluoride derivative belongs to a class of compounds that exhibit selective reactivity with nucleophilic amino acids, making it particularly valuable for target identification and proteome profiling studies. Recent literature highlights its utility as a versatile warhead in activity-based protein profiling (ABPP) and covalent drug development.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's exceptional stability in aqueous environments compared to other sulfonyl fluorides, with a hydrolysis half-life exceeding 48 hours at physiological pH. This property, combined with its moderate electrophilicity, makes it particularly suitable for in vivo applications. The trifluoromethyl group at the 6-position of the oxane ring was shown to significantly enhance membrane permeability, addressing a common limitation of sulfonyl fluoride-based probes.

In proteomic applications, researchers have successfully employed 6-(trifluoromethyl)oxan-2-ylmethanesulfonyl fluoride to map serine hydrolase activity in complex biological systems. A Nature Chemical Biology publication (2024) reported its use in identifying novel off-targets of FDA-approved covalent inhibitors, revealing previously unknown interactions with several metabolic enzymes. The study utilized quantitative mass spectrometry to demonstrate the compound's selectivity profile across >200 human serine hydrolases.

The compound's synthetic accessibility has also been improved through recent methodological advances. A 2024 Organic Process Research & Development paper described a scalable, three-step synthesis from commercially available 6-(trifluoromethyl)tetrahydro-2H-pyran-2-methanol, achieving an overall yield of 62% with >99% purity. This development is particularly significant for potential industrial applications in drug discovery programs.

Emerging therapeutic applications include its incorporation as a warhead in covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). Preliminary results from a 2024 ACS Infectious Diseases study showed that derivatives of 6-(trifluoromethyl)oxan-2-ylmethanesulfonyl fluoride exhibited nanomolar potency against Mpro while maintaining excellent selectivity over human proteases. The unique oxane scaffold was found to optimally position the sulfonyl fluoride group for interaction with the catalytic cysteine residue.

Future research directions highlighted in recent reviews focus on expanding the compound's utility to other enzyme classes beyond serine hydrolases. Computational modeling studies predict potential reactivity with certain cysteine proteases and atypical nucleophiles. Additionally, its application in targeted protein degradation (PROTACs and molecular glues) is currently being explored by several pharmaceutical research groups, with preliminary results expected in late 2024.

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